3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide
Description
3-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring dual chloro substituents on both the benzamide ring (3-position) and the phenyl group (2-position), along with a 1H-tetrazole moiety at the 5-position of the phenyl ring.
Properties
Molecular Formula |
C14H9Cl2N5O |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-3-1-2-9(6-10)14(22)18-13-7-11(4-5-12(13)16)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
UJTMIYQVMUCMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate precursor, such as a nitrile, with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the benzamide structure by reacting the chlorinated intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and reduction: The tetrazole ring can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Functional Group Variations
The compound’s structural analogs differ primarily in halogenation patterns, heterocyclic substituents, and linker groups. Key examples include:
3-Fluoro-N-[3-(1H-Tetrazol-5-yl)Phenyl]Benzamide (F13)
- Structure : Substitutes chlorine with fluorine at the benzamide’s 3-position and positions the tetrazole at the phenyl ring’s 3-position (vs. 5-position in the target compound).
- Molecular Formula : C₁₄H₁₀FN₅O (MW: 307.26 g/mol).
- Key Features : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine. The tetrazole’s 5-position could influence hydrogen bonding interactions in biological targets .
3-Chloro-N-[2-Methyl-5-(3-Methyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Phenyl]Benzamide
- Structure : Replaces tetrazole with a triazolo-thiadiazole heterocycle and introduces a methyl group at the phenyl ring’s 2-position.
- Molecular Formula : C₂₀H₁₄ClN₅OS (MW: 383.85 g/mol).
- Methyl substitution may reduce steric hindrance compared to chlorine .
5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
- Structure : Incorporates a benzoxazole core and a triazole-thione group instead of tetrazole.
- Molecular Formula : C₂₂H₁₅ClN₄OS (MW: 420.90 g/mol).
- Key Features : The thione (C=S) group at 1237 cm⁻¹ (IR) and benzoxazole ring (C=N at 1668 cm⁻¹) suggest distinct electronic properties and reactivity compared to tetrazole-containing analogs .
Spectroscopic and Physicochemical Comparisons
Implications of Structural Differences
Bioactivity and Binding Affinity :
- The target compound’s dual chloro substituents may enhance lipophilicity and membrane permeability compared to the fluoro analog (F13), but with a trade-off in metabolic stability .
- The triazolo-thiadiazole analog’s sulfur atom could facilitate interactions with cysteine residues in enzyme active sites, a feature absent in tetrazole-based compounds .
Synthetic Accessibility :
- Tetrazole rings (as in the target compound) are typically synthesized via [2+3] cycloaddition reactions, whereas triazolo-thiadiazoles require condensation of thiosemicarbazides with carboxylic acids .
Spectroscopic Differentiation :
- The triazole-thione derivative’s distinct C=S IR peak (1237 cm⁻¹) and NH resonance (δ 9.80 ppm) provide clear markers to distinguish it from amide- and tetrazole-containing analogs .
Biological Activity
3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5O4 |
| Molecular Weight | 389.8 g/mol |
| LogP | 2.4899 |
| Polar Surface Area | 85.375 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in cancer cell proliferation and survival.
- Inhibition of Mitotic Kinesins : The compound has been shown to inhibit HSET (KIFC1), a kinesin essential for proper mitotic spindle formation in cancer cells. This inhibition can lead to multipolar spindle formation, resulting in cell death in centrosome-amplified cancer cells .
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing chlorobenzyl and tetrazolium moieties have shown potent inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Inhibition of HSET
A study highlighted the effectiveness of a similar benzamide derivative in inhibiting HSET with an IC50 value of 27 nM. This compound induced multipolar mitotic phenotypes in centrosome-amplified human cancer cell lines, demonstrating its potential as an anticancer agent .
Case Study 2: Antibacterial Activity
In another investigation, compounds with similar structural features exhibited MIC values as low as 2 μg/ml against S. aureus, outperforming standard antibiotics like norfloxacin and chloromycin. This suggests that the tetrazolium and chlorobenzyl moieties contribute significantly to antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
